Metanitrophenyl-alpha-d-galactoside

Description

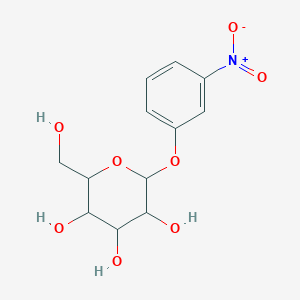

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Glycoside Analog for Investigative Probes

The primary significance of metanitrophenyl-alpha-d-galactoside lies in its function as a chromogenic substrate for α-galactosidases. medchemexpress.com These enzymes are hydrolases that catalyze the breakdown of molecules containing α-galactosyl residues. nih.gov When α-galactosidase cleaves the bond between the galactose and the nitrophenyl group in this compound, it releases 3-nitrophenol (B1666305) (or m-nitrophenol). This released product is a colored substance, and its quantity can be easily measured using a spectrophotometer. This color change provides a direct and quantifiable measure of the enzyme's activity. medchemexpress.comontosight.ai

This chromogenic property makes this compound an essential tool for a variety of research applications, including:

Enzyme kinetics and characterization: Researchers use this compound to determine key parameters of α-galactosidase activity, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov This information is vital for understanding the enzyme's efficiency and substrate specificity.

Enzyme inhibition studies: The compound is used to screen for and characterize inhibitors of α-galactosidase. This is particularly important in drug discovery and for understanding metabolic pathways.

Diagnostic assays: Assays using nitrophenyl-based galactosides can be employed in the diagnosis of certain genetic disorders. For instance, Fabry disease is a lysosomal storage disorder caused by a deficiency in the enzyme alpha-galactosidase A. ggc.org Measuring the activity of this enzyme using substrates like nitrophenyl-galactosides is a key diagnostic method. ontosight.aiggc.org

Historical Development and Early Research Applications

The development of synthetic glycoside substrates like metanitrophenyl-alpha-d-galactoside was a significant advancement in biochemistry. The concept of using chromogenic substrates for detecting enzyme activity dates back to the early 20th century. The ortho- and para-nitrophenyl (B135317) derivatives were among the first to be widely adopted due to the distinct yellow color of the released nitrophenol under alkaline conditions. nih.gov

Early research applications focused on identifying and quantifying α-galactosidase activity from various biological sources, including microorganisms, plants, and animals. nih.govnih.gov These studies were foundational in establishing the presence and function of these enzymes in different organisms and tissues. For example, research on coffee bean α-galactosidase utilized p-nitrophenyl α-D-galactopyranoside to understand its substrate specificity. nih.gov

Scope and Research Focus of Metanitrophenyl Alpha D Galactoside Studies

Methodologies for Preparing this compound for Research Purposes

The preparation of this compound for research applications typically involves the chemical or enzymatic synthesis of the glycosidic bond. This bond links the galactose sugar to the metanitrophenol aglycone.

Chemical synthesis often employs the Koenigs-Knorr reaction, which has been accelerated by the use of catalytic acid additives in conjunction with silver(I) oxide. nih.gov A more recent and efficient method utilizes galactosyl chlorides as donors with a cooperative Ag₂SO₄ and Bi(OTf)₃ promoter system, achieving high yields and stereoselectivity. nih.gov Another approach involves the use of a 2,6-di-O-(4-methoxybenzyl) derivative of D-galactose as a donor to synthesize alpha-D-galactopyranosyl-linked oligosaccharides with a 4-nitrophenyl group. nih.gov

Enzymatic synthesis provides an alternative, using α-galactosidases to form the desired linkage. nih.govmedchemexpress.com These enzymes can be highly specific, catalyzing the formation of either α- or β-glycosidic bonds. wikipedia.orgkhanacademy.org For instance, an α-galactosidase from Talaromyces flavus has shown broad acceptor specificity, making it a versatile tool for synthesizing various galactosides. nih.gov

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Key Features | Advantages | Disadvantages |

| Chemical Synthesis | Employs glycosyl donors and promoters | High yields, good stereocontrol | Requires protecting groups, potentially harsh reaction conditions |

| Enzymatic Synthesis | Utilizes α-galactosidases | High specificity, mild reaction conditions | Enzyme availability and stability can be limiting |

Functionalization Strategies for Linker Incorporation and Conjugation

To be effective as research probes, this compound often requires modification to include linkers for attachment to other molecules, such as proteins or fluorescent dyes. The nitrophenyl group itself can serve as a point of functionalization. For instance, the nitro group can be reduced to an amine, which can then be used in various conjugation chemistries, such as amide bond formation.

Design and Synthesis of Multivalent Glycoconjugates Incorporating this compound

Many biological interactions involving carbohydrates are characterized by low affinity but high avidity, achieved through multivalent presentations. nih.gov Therefore, the design of multivalent glycoconjugates, where multiple copies of this compound are displayed, is a key strategy for developing potent research probes. nih.govnih.gov

Polymers provide a versatile platform for creating multivalent glycoconjugates. nih.govnih.gov Both natural polymers, such as dextran (B179266) and chitosan, and synthetic polymers, like poly(acrylamide) and poly(lysine), can be functionalized with this compound. nih.gov The polymer backbone allows for the presentation of a high density of sugar ligands, enhancing the avidity of the probe. nih.gov

Table 2: Examples of Polymer Scaffolds for Multivalent Glycoconjugates

| Polymer Type | Examples | Key Properties for Glycoconjugation |

| Natural Polymers | Dextran, Chitosan, Hyaluronic Acid | Biocompatible, biodegradable, readily available functional groups |

| Synthetic Polymers | Poly(acrylamide), Poly(lysine), Poly(ethylene glycol) | Tunable properties, well-defined structures, various functionalization chemistries |

Dendrimers are highly branched, tree-like molecules that offer a precise and well-defined architecture for multivalent displays. Their layered structure allows for the attachment of a specific number of this compound units at the periphery, resulting in a high local concentration of the ligand. Other architectures, such as cyclodextrins and calixarenes, have also been employed as scaffolds for constructing multivalent glycoconjugates.

Stereochemical Considerations in Glycosidic Linkage Formation for Research Probes

The stereochemistry of the glycosidic bond is crucial for the biological activity of the resulting probe. The alpha (α) configuration of the linkage in this compound is essential for its recognition by specific enzymes and receptors. nih.govmedchemexpress.com

Achieving high stereoselectivity in the synthesis of α-galactosides is a significant challenge in carbohydrate chemistry. nih.govwikipedia.org Several strategies have been developed to control the stereochemical outcome of glycosylation reactions. These include the use of specific solvents, promoters, and protecting groups on the sugar donor. nih.govwikipedia.org For example, the use of a participating group at the C-2 position of the galactose donor can direct the formation of a 1,2-trans-glycosidic bond (β-linkage), while other methods are needed to favor the 1,2-cis (α-linkage) product. nih.gov The development of stereoselective methods for α-glycosylation, such as those using galactosyl chlorides with a cooperative catalyst system, has been a major advancement in the field. nih.gov

Binding Affinity and Recognition Studies with Cholera Toxin B Subunit

The interaction between this compound and the B subunit of cholera toxin (CTB) is a well-characterized model for studying receptor-ligand interactions. The CTB pentamer is responsible for binding to the ganglioside GM1 on the surface of intestinal epithelial cells, initiating the internalization of the toxin. This compound serves as a mimic of the terminal galactose of GM1, allowing for detailed investigations into the binding dynamics.

Monovalent Interactions and Dissociation Constants

This compound exhibits a notable single-site binding affinity for the cholera toxin B subunit. Weak affinity chromatography has been employed to determine the dissociation constant (KD) for this monovalent interaction. The KD value for this compound has been reported to be 1 mM. researchgate.net This is a significantly stronger interaction when compared to galactose, which has a KD of 52 mM. researchgate.net The approximately 100-fold higher single-site affinity of this compound relative to galactose highlights the contribution of the nitrophenyl group to the binding affinity. researchgate.net

| Ligand | Dissociation Constant (KD) | Reference |

|---|---|---|

| This compound | 1 mM | researchgate.net |

| Galactose | 52 mM | researchgate.net |

Avidity and Multivalency Effects in Cholera Toxin Binding

To enhance the inhibitory potency against the pentameric cholera toxin, multivalent inhibitors have been developed. These constructs present multiple copies of a ligand to simultaneously engage with the multiple binding sites on the CTB pentamer, a phenomenon known as avidity. The design of multivalent ligands based on this compound has been a key area of research. For instance, a pentavalent inhibitor presenting five copies of this compound demonstrated a proportionate increase in affinity and IC50 value compared to a similar construct with five copies of galactose, reflecting the higher single-site affinity of the former. researchgate.net The affinity of these multivalent compounds has been found to correlate with their galactoside content. researchgate.net

Structure-Activity Relationship Investigations in Toxin Inhibition

This compound has been instrumental in structure-activity relationship (SAR) studies aimed at developing more potent cholera toxin inhibitors. The structure of the complex between the cholera toxin B subunit and this compound reveals that the glycosyl linkage geometry leads to the displacement of a well-ordered water molecule near the amide group of Gly33 by the O1-substituent of the ligand. researchgate.net This interaction is considered favorable for binding.

Research has focused on synthesizing new compounds that maintain these favorable interactions while adding hydrophobic substituents to complement hydrophobic regions of the receptor-binding site. researchgate.net The m-nitrophenyl group itself is considered an important element to retain in future optimization efforts for developing high-affinity antagonists.

Ligand-Protein Interactions with Other Glycan-Binding Proteins

While the interaction of this compound with cholera toxin is well-documented, its binding to other glycan-binding proteins is less characterized in the provided search results.

Assessment of Specificity Towards Diverse Lectin Families

Specific data on the binding affinity and comparative specificity of this compound across diverse lectin families, such as galectins or lectins from other pathogenic bacteria, is not extensively available in the search results. While it is known to be a promising ligand for CT, detailed quantitative comparisons of its binding to a broad panel of other galactose-binding lectins are not provided. researchgate.net

Role in Modulating Cellular Adhesion Processes

The role of this compound in modulating cellular adhesion processes mediated by lectins other than cholera toxin is not specifically detailed in the provided search results. While the general involvement of galactose-binding lectins in cell adhesion is recognized, direct evidence or studies demonstrating the specific inhibitory or modulatory effects of this compound on these processes are not available.

Receptor Mimicry and Anti-Adhesion Strategies

This compound serves as a valuable molecular tool in the exploration of receptor mimicry and the development of anti-adhesion strategies against pathogens. By presenting a terminal α-galactoside residue, it can mimic the carbohydrate structures found on the surface of host cells, which are often the targets of microbial lectins—adhesion proteins that mediate the initial contact required for infection. This mimicry allows researchers to study the binding specificities of these lectins and to design competitive inhibitors that block microbial attachment. The principle behind this anti-adhesion approach is that by flooding the environment with a soluble ligand that mimics the host cell receptor, the microbial adhesins will bind to the mimic, thereby preventing their attachment to the host tissues and subsequent colonization and infection.

A significant challenge in the therapeutic application of carbohydrate-based inhibitors is their susceptibility to enzymatic degradation by glycosidases. To overcome this, researchers focus on designing non-hydrolyzable glycomimetics, where the labile O-glycosidic bond is replaced with a more stable linkage. nih.gov While direct studies on non-hydrolyzable analogs of this compound are not extensively documented, the principles are well-established within glycobiology. The primary strategies involve the synthesis of C-glycosides and S-glycosides.

C-Glycosides: In C-glycoside analogs, the anomeric oxygen is replaced by a methylene (B1212753) group (CH2) or other carbon linkage. glycoforum.gr.jpresearchgate.netresearchgate.net This C-C bond is resistant to glycosidase activity, significantly increasing the in vivo stability of the molecule. glycoforum.gr.jpresearchgate.net The synthesis of C-glycoside analogs of related galactosylceramides has been successfully achieved and has shown enhanced biological activity in certain contexts. nih.govacs.org

S-Glycosides: Similarly, S-glycosides, where the anomeric oxygen is replaced by a sulfur atom, also confer resistance to enzymatic hydrolysis. researchgate.net The synthesis of thioglycosides is a common strategy to produce stable carbohydrate mimetics for studying protein-carbohydrate interactions. researchgate.net

The design of such non-hydrolyzable analogs of this compound would be crucial for developing it from a laboratory research tool into a potential therapeutic agent.

The effectiveness of this compound and its analogs as inhibitors of microbial adhesion is a subject of ongoing research. The core principle is that these compounds can act as competitive inhibitors, blocking the binding of microbial lectins to their natural carbohydrate receptors on host cells.

One area of investigation is the inhibition of uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections. UPEC often utilizes the FimH adhesin, which typically binds to mannose-containing structures. However, other lectins with different specificities are also involved in bacterial adhesion. Studies have explored the effect of various phenyl-glycosides on bacterial adhesion. For instance, in a study investigating the adhesion of E. coli with type 1 fimbriae, a phenyl galactoside showed no inhibitory potency. However, a related aminothiahexyl galactoside demonstrated some concentration-dependent inhibition, although this was also associated with cytotoxicity at higher concentrations.

Another important target is the galabiose-specific lectin of P-fimbriated E. coli. Research has shown that multivalent galabiose derivatives can be effective inhibitors of the adhesion of these bacteria. nih.gov While not directly involving this compound, these studies highlight the potential of α-galactoside-containing compounds in anti-adhesion strategies.

The following table summarizes findings from a study on the inhibitory effects of various glycosides on the adhesion of type 1 fimbriated E. coli.

| Compound | Concentration (mM) | Inhibitory Effect on E. coli Adhesion | Notes |

|---|---|---|---|

| Phenyl-α-D-galactoside | Not specified | No inhibitory potency | - |

| Aminothiahexyl-α-D-galactoside | >25 | Comparable to mannoside inhibitors | Cytotoxic at this concentration |

| Aminothiahexyl-α-D-galactoside | <25 | Abrupt decline to no inhibitory power | - |

| Methyl-α-D-mannoside (MeMan) | >25 | Inhibitory | Reference compound |

The data indicates that while simple phenyl-α-d-galactosides may not be potent inhibitors for all bacterial strains, modifications to the aglycone part (the non-sugar portion) can influence inhibitory activity, although this may also introduce other effects such as cytotoxicity. This underscores the importance of careful molecular design in the development of effective and safe anti-adhesion agents.

Evaluation and Utility in Enzymatic Research

Substrate Specificity Determinations with Alpha-Galactosidases

The chromogenic substrate, metanitrophenyl-alpha-d-galactoside (mNP-α-Gal) , serves as a valuable tool in the biochemical characterization of α-galactosidases (EC 3.2.1.22). Its utility lies in its ability to release a colored product, m-nitrophenol, upon enzymatic hydrolysis, which can be readily quantified spectrophotometrically. This allows for the determination of enzyme activity and substrate specificity.

Comparative Analysis with Other Chromogenic Galactosides

In enzymatic studies, the choice of substrate is critical for accurate assessment of enzyme kinetics and activity. While p-nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) is the most commonly employed chromogenic substrate for α-galactosidase assays due to the high molar extinction coefficient of its released p-nitrophenol, the positional isomer, mNP-α-Gal, provides a means for comparative kinetic analysis.

The difference in the position of the nitro group on the phenyl ring between the meta and para isomers can influence the electronic properties of the aglycone and, consequently, its interaction with the enzyme's active site. This can manifest as differences in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. For instance, studies on β-galactosidase have shown that the position of the nitro group on the phenyl ring of nitrophenyl-β-D-galactosides affects the binding affinity and the rate of catalysis mdpi.com. While direct comparative data for mNP-α-Gal with a wide range of α-galactosidases is limited in publicly available literature, the principle of using different positional isomers to probe the active site topology and substrate-enzyme interactions remains a fundamental approach in enzymology.

A hypothetical comparative analysis of the kinetic parameters for an α-galactosidase with different chromogenic substrates is presented in Table 1.

Table 1: Hypothetical Kinetic Parameters of an Alpha-Galactosidase with Various Chromogenic Substrates

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|

| This compound | 1.5 | 80 |

| p-Nitrophenyl-alpha-d-galactopyranoside | 0.8 | 120 |

| o-Nitrophenyl-alpha-d-galactopyranoside | 2.1 | 65 |

Kinetic Parameter Assessment for Alpha-Galactosidase Activity

The determination of kinetic parameters, Km and Vmax, is fundamental to understanding the catalytic efficiency of an enzyme. For α-galactosidases, mNP-α-Gal can be used to ascertain these values. The Km value, which represents the substrate concentration at which the reaction rate is half of Vmax, provides an indication of the affinity of the enzyme for the substrate. A lower Km value generally suggests a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The enzymatic hydrolysis of mNP-α-Gal follows Michaelis-Menten kinetics, and the parameters can be determined by measuring the initial reaction rates at various substrate concentrations and then plotting the data using methods such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots. While specific Km and Vmax values for mNP-α-Gal are dependent on the specific α-galactosidase and the reaction conditions, the methodology for their determination is well-established nih.gov.

Factors Influencing Enzymatic Hydrolysis Profiles

Several factors can influence the rate of enzymatic hydrolysis of this compound by α-galactosidases. These include:

pH: α-Galactosidases exhibit optimal activity within a specific pH range. The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for substrate binding and catalysis.

Temperature: Like all enzymes, α-galactosidases have an optimal temperature at which their activity is maximal. Below this temperature, the reaction rate decreases, and above it, the enzyme may begin to denature and lose activity.

Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of the enzyme, provided that the substrate is not a limiting factor.

Substrate Concentration: At low concentrations, the reaction rate increases with increasing substrate concentration. However, at high concentrations, the enzyme becomes saturated with the substrate, and the reaction rate approaches Vmax. In some cases, substrate inhibition may be observed at very high concentrations.

Presence of Inhibitors or Activators: Various metal ions and other small molecules can act as inhibitors or activators of α-galactosidase activity, thereby affecting the hydrolysis of mNP-α-Gal. For example, the product of the reaction, galactose, can act as a competitive inhibitor nih.gov.

Applications in Enzyme Assay Methodologies

The properties of this compound make it a suitable substrate for various enzyme assay methodologies, particularly in colorimetric and high-throughput screening applications.

Development of Colorimetric Assays for Enzyme Activity

The primary application of mNP-α-Gal is in the development of straightforward and convenient colorimetric assays for α-galactosidase activity. The principle of the assay is based on the enzymatic cleavage of the glycosidic bond in mNP-α-Gal, which releases m-nitrophenol. Under alkaline conditions, m-nitrophenol forms a phenolate (B1203915) ion, which has a characteristic yellow color and a strong absorbance at a specific wavelength (typically around 400-420 nm).

The intensity of the color produced is directly proportional to the amount of m-nitrophenol released, which in turn is a measure of the α-galactosidase activity. This allows for the quantitative determination of enzyme activity in a sample. The assay is typically performed by incubating the enzyme sample with a known concentration of mNP-α-Gal in a suitable buffer at a specific pH and temperature. The reaction is then stopped, usually by adding a strong base which also serves to develop the color of the m-nitrophenolate, and the absorbance is measured.

Considerations for High-Throughput Screening of Enzyme Modulators

The colorimetric assay using mNP-α-Gal can be adapted for high-throughput screening (HTS) of potential inhibitors or activators of α-galactosidases. HTS allows for the rapid testing of large libraries of chemical compounds for their effect on enzyme activity.

For HTS applications, the assay is typically miniaturized and performed in microplate formats (e.g., 96-well or 384-well plates). The use of a chromogenic substrate like mNP-α-Gal is advantageous as the readout is a simple absorbance measurement, which can be easily automated using a microplate reader.

Key considerations for adapting an mNP-α-Gal-based assay for HTS include:

Assay Robustness and Reproducibility: The assay must be reliable and give consistent results. This is often assessed by calculating the Z'-factor, a statistical parameter that reflects the quality of an HTS assay.

Sensitivity: The assay must be sensitive enough to detect small changes in enzyme activity caused by the test compounds.

Interference from Compounds: The test compounds themselves may absorb light at the detection wavelength or interfere with the assay in other ways, leading to false-positive or false-negative results. Appropriate controls are necessary to identify and account for such interference.

Reagent Stability and Cost: The stability of the reagents, including mNP-α-Gal, and their cost are important practical considerations for large-scale screening campaigns.

While fluorogenic substrates are often preferred in HTS due to their higher sensitivity, chromogenic substrates like mNP-α-Gal can still be effectively used, particularly in initial screening phases or when a simpler, more cost-effective assay is desired himedialabs.com.

Contributions to Analytical and Methodological Advancements

Utilization in Weak Affinity Chromatography (WAC) for Ligand Screening

Weak Affinity Chromatography (WAC) has emerged as a powerful technique for identifying and characterizing low-affinity molecular interactions, which are often crucial in the early stages of drug discovery. nih.govnih.gov The principle of WAC is based on the transient and reversible binding of analytes to a target protein that is immobilized on a chromatographic support. nih.govmdpi.com This results in a measurable retention time for the binding analyte compared to non-binding molecules.

In this context, a protein with an affinity for galactose, such as a lectin or galactosidase, can be immobilized to form the stationary phase of the WAC column. Metanitrophenyl-alpha-d-galactoside can then be used in several ways:

As a known binder for method validation: To test the functionality and reproducibility of the prepared affinity column, a solution of this compound can be injected. Its retention time serves as a positive control, confirming that the immobilized protein is active and capable of binding its target ligand. The stability of such columns can be high, with some showing good reproducibility even after long-term storage. nih.gov

As a competitive ligand: In a competitive WAC setup, a library of potential ligands (fragments) is co-injected with a known binder like this compound. Compounds in the library that bind to the same site on the immobilized protein will compete with this compound, leading to a decrease in its retention time. This approach is effective for screening compound libraries to find new binders.

The strength of WAC lies in its sensitivity to detect very weak interactions, often in the millimolar to micromolar dissociation constant (Kd) range. nih.gov The technique can be coupled with mass spectrometry (WAC-MS) for high-throughput screening of compound mixtures. nih.govbiorxiv.org

Table 1: Key Features of Weak Affinity Chromatography for Ligand Screening

| Feature | Description | Reference |

| Principle | Separation based on specific but weak and transient interactions between analytes and an immobilized target protein. | nih.govmdpi.com |

| Application | Screening of fragment libraries to identify initial hits in drug discovery. | nih.govbiorxiv.org |

| Affinity Range | Suitable for detecting weak binders with dissociation constants (Kd) in the mM to µM range. | nih.gov |

| Throughput | Can be adapted for high-throughput screening, especially when coupled with mass spectrometry (WAC-MS). | nih.gov |

| Reproducibility | Affinity columns can demonstrate high stability and reproducibility over time. | nih.gov |

Integration into ELISA-Type Assays for Binding Characterization

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of bioanalytical research, and their principles can be adapted to study protein-carbohydrate interactions. While traditionally used for detecting antigens or antibodies, the fundamental concept of immobilizing one molecule and using a labeled detection system can be applied to characterize the binding of compounds like this compound.

A common format is the competitive ELISA . In this setup, a galactose-binding protein is coated onto the wells of a microtiter plate. A known concentration of this compound, chemically modified to carry a reporter molecule (like biotin (B1667282) or an enzyme), is added to the wells along with a sample containing a potential competing ligand. The unknown ligand will compete with the labeled this compound for binding to the immobilized protein. A lower signal from the reporter molecule indicates a higher affinity or concentration of the competing ligand in the sample.

Furthermore, this compound can be used as a substrate in enzyme assays that follow an ELISA-like format. For instance, alpha-galactosidase activity is often measured using nitrophenyl-galactosides as colorimetric substrates. medchemexpress.com The enzyme cleaves the glycosidic bond, releasing metanitrophenol, which produces a colored product that can be quantified using a spectrophotometer or plate reader. medchemexpress.com This type of assay can be used to screen for inhibitors of the enzyme, where a decrease in color development would indicate inhibition.

Table 2: Application of this compound in ELISA-Type Assays

| Assay Type | Role of this compound | Principle |

| Competitive Binding Assay | Labeled Competitor | Competes with unlabeled ligands for binding to an immobilized protein. The signal is inversely proportional to the amount of binding of the unlabeled ligand. |

| Enzyme Activity Assay | Substrate | Cleaved by an enzyme (e.g., alpha-galactosidase) to produce a quantifiable colored product (metanitrophenol). Used to measure enzyme kinetics or screen for inhibitors. |

Spectroscopic Techniques for Characterizing this compound Interactions

Spectroscopic methods are indispensable for obtaining detailed information about molecular interactions at the atomic level. Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are particularly relevant for studying the binding of small molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying weak to medium affinity interactions. nih.gov When this compound binds to a target protein, changes can be observed in the NMR spectrum of either the ligand or the protein.

Ligand-Observed NMR: In these experiments, the NMR spectrum of this compound is recorded in the absence and presence of its target protein. Upon binding, changes in the chemical shifts or relaxation properties of the ligand's atoms can be observed, confirming the interaction and providing information about the binding affinity.

Protein-Observed NMR: Here, an isotopically labeled protein is used, and its NMR spectrum is monitored as this compound is added. Changes in the protein's spectrum can identify the specific amino acid residues involved in the binding event, mapping the binding site on the protein surface.

Competition NMR: Similar to competitive WAC or ELISA, competition NMR experiments can be used to screen for other ligands. A known binder like this compound is displaced from the target protein by a stronger or more concentrated competitor, leading to observable changes in the NMR spectrum. nih.gov A related compound, 4-fluoro-2-nitrophenyl-beta-D-galactopyranoside, has been used as an NMR-sensitive reporter molecule, demonstrating the utility of nitrophenyl-galactosides in such studies. nih.gov

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. nih.govnih.gov

In a typical SPR experiment to study this compound interactions, a galactose-binding protein (the ligand) is immobilized on the sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which is detected as a change in the SPR signal.

The data obtained from an SPR experiment can be used to determine the kinetics (association and dissociation rate constants, ka and kd) and the affinity (dissociation constant, Kd) of the interaction. This makes SPR a valuable tool for the quantitative characterization of binding and for screening fragments that may bind to the target protein. nih.gov

Table 3: Comparison of Spectroscopic Techniques for Binding Analysis

| Technique | Principle | Information Obtained | Relevance to this compound |

| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon molecular interaction. | Binding confirmation, affinity (Kd), binding site mapping, structural details of the interaction. | Can be used as a ligand to probe the binding pockets of galactose-binding proteins. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index caused by mass accumulation on a sensor surface. nih.gov | Real-time binding kinetics (ka, kd), binding affinity (Kd), specificity. nih.gov | Can be used as an analyte to characterize its interaction with an immobilized protein, or in competition assays. |

Role in Advanced Models for Pathogen Host Interactions

Studies in Intestinal Organoid Swelling Inhibition Assays

Intestinal organoids, often referred to as "mini-guts," are three-dimensional cell culture systems derived from stem cells that replicate the architecture and function of the intestinal epithelium. sigmaaldrich.com These models have become a valuable tool for studying the effects of enteric pathogens and their toxins. A key application in this area is the forskolin-induced swelling assay. sigmaaldrich.comnih.gov In a healthy intestinal organoid, the activator forskolin (B1673556) stimulates fluid secretion into the organoid's central lumen, causing it to swell. sigmaaldrich.com This process is dependent on the function of the cystic fibrosis transmembrane conductance regulator (CFTR) anion channel. sigmaaldrich.com

The toxin produced by Vibrio cholerae, cholera toxin, leads to a similar, albeit uncontrolled, secretion of fluid and electrolytes in the intestine, causing severe diarrhea. nih.gov This pathogenic effect can be recapitulated in intestinal organoids, where the toxin induces significant swelling. Consequently, the intestinal organoid swelling assay serves as a functional platform to screen for inhibitors of cholera toxin. nih.gov While direct studies detailing the use of Metanitrophenyl-alpha-d-galactoside in these specific assays are not prevalent in the reviewed literature, the established role of this compound as a competitive inhibitor of cholera toxin binding suggests its utility in such a system. nih.govnih.gov The principle of the assay allows for the quantitative assessment of a compound's ability to prevent toxin-induced swelling, thereby determining its inhibitory potency (IC50). nih.gov Given that this compound is a known antagonist of the cholera toxin B subunit, it stands as a relevant candidate for evaluation in this advanced, physiologically pertinent model. nih.govnih.gov

| Assay Component | Function in Pathogen-Host Interaction Model |

| Intestinal Organoids | Mimic the structure and function of the human intestinal epithelium. |

| Cholera Toxin | Induces fluid secretion and swelling, simulating the pathogenic effect. |

| Forskolin | Used as a control to induce swelling via CFTR activation. |

| Inhibitor Compound | Tested for its ability to prevent or reduce toxin-induced swelling. |

Investigations in Microbial Culture Models for Glycoconjugate Effects

The surface of both host cells and bacteria are decorated with a complex array of sugar molecules known as glycoconjugates. These molecules play a critical role in the initial stages of infection, including bacterial adhesion to host tissues. Microbial culture models are fundamental in studying these interactions.

The search of scientific literature did not yield specific studies where this compound was used within microbial culture models to investigate broad glycoconjugate effects related to pathogen-host interactions. However, related compounds, nitrophenyl-galactosides, are widely used as chromogenic substrates to detect and quantify the activity of α-galactosidase enzymes produced by various microorganisms. nih.gov For instance, studies have utilized p-nitrophenyl-α-D-galactopyranoside to measure the hydrolytic activity of α-galactosidases from fungi like Aspergillus niger and Mortierella vinacea. nih.gov Such assays are crucial for understanding microbial physiology and the enzymatic breakdown of complex carbohydrates. While these studies focus on enzymatic activity rather than direct pathogen-host interactions, they underscore the utility of nitrophenyl-galactosides in probing bacterial and fungal metabolic pathways that could be relevant to their survival and virulence.

Elucidation of Molecular Mechanisms in Bacterial Pathogenesis

This compound has served as a pivotal compound in elucidating the molecular mechanisms underlying the pathogenesis of diseases like cholera. nih.govnih.gov Its primary role in this context is as a competitive inhibitor of the cholera toxin (CT) and the closely related heat-labile enterotoxin (LT) from Escherichia coli. nih.gov

The pathogenic action of cholera toxin is initiated by the binding of its non-toxic B subunit pentamer (CTB) to the ganglioside GM1 receptor on the surface of intestinal epithelial cells. nih.govnih.gov This binding event is crucial for the subsequent internalization of the toxin's enzymatic A subunit, which triggers the cascade of events leading to diarrhea. nih.gov

This compound functions by mimicking the terminal galactose residue of the GM1 ganglioside, which is the primary anchor for the toxin. nih.govnih.gov By binding to the galactose-binding pockets on the CTB pentamer, it competitively inhibits the toxin from attaching to its natural host cell receptor. nih.gov

Structure-activity relationship (SAR) studies and X-ray crystallography have been employed to understand the precise molecular interactions between this compound and the cholera toxin B subunit. nih.gov These investigations have revealed that the m-nitrophenyl group of the molecule is a key element for its inhibitory activity and should be preserved in the design of more potent antagonists. nih.gov In fact, this compound has been used as a benchmark compound, or a starting point, for the rational design of a new generation of cholera toxin inhibitors with significantly improved potency. nih.gov Derivatives of this compound have been synthesized and tested, leading to antagonists with enhanced affinity for the toxin. nih.gov

| Compound/Protein | Role in Molecular Mechanism |

| This compound | Competitive inhibitor of cholera toxin binding. |

| Cholera Toxin B Subunit (CTB) | The target of the inhibitor; responsible for binding to host cells. |

| Ganglioside GM1 | The natural receptor for cholera toxin on host cells. |

| m-nitrophenyl group | An important structural feature for the inhibitory activity of the compound. |

Structural and Computational Insights into Ligand Protein Recognition

Molecular Modeling of Metanitrophenyl-alpha-d-galactoside Binding Poses

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting and analyzing how this compound (MNPG) fits into the binding sites of proteins. This compound has been identified as a notable inhibitor for the B subunits of cholera toxin (CTB) and the homologous heat-labile enterotoxin (LTB) from E. coli, which are responsible for binding to the GM1 ganglioside receptor on host cells. ebi.ac.ukresearchgate.net

Structural studies of the cholera toxin B subunit in complex with MNPG have revealed specific details about its binding pose. ebi.ac.ukresearchgate.net The geometry of the glycosidic linkage in the bound state is a key feature, leading to the displacement of a structurally important water molecule near the amide group of a glycine (B1666218) residue (Gly33) within the protein's binding site. ebi.ac.ukresearchgate.net This displacement by the compound's O1-substituent (the metanitrophenyl group) is a critical aspect of its interaction and inhibitory function. ebi.ac.uk

In silico docking simulations further elaborate on these binding poses. For instance, in a study screening for potential inhibitors of SARS-CoV-2 enzymes, this compound was identified as a potential candidate. nih.govresearchgate.net The docking analysis showed that the compound could form multiple hydrogen bonds and interact with numerous residues within the enzyme's active site. nih.gov These computational models are vital for visualizing the specific contacts, such as hydrogen bonds between the galactose hydroxyl groups and polar amino acid residues, and hydrophobic or pi-stacking interactions involving the nitrophenyl ring.

Table 1: Key Interactions in the Binding of this compound to Target Proteins

| Interacting Moiety of Ligand | Type of Interaction | Potential Protein Residues Involved |

| Galactose Hydroxyl Groups | Hydrogen Bonding | Aspartate, Glutamate, Asparagine, Glutamine, Tyrosine |

| Metanitrophenyl Ring | Hydrophobic Interactions, Pi-stacking | Tyrosine, Phenylalanine, Tryptophan, Leucine, Isoleucine |

| Glycosidic Oxygen | Hydrogen Bond Acceptor | Asparagine, Glycine |

| Nitro Group | Polar Interactions, Hydrogen Bonding | Serine, Threonine, Lysine |

Computational Studies on Conformational Preferences and Dynamics

The biological activity of a flexible molecule like this compound is not only dictated by its static structure but also by its conformational preferences and dynamics. Computational chemistry provides powerful tools to explore the molecule's dynamic behavior. While specific, in-depth conformational analyses for the meta isomer are not extensively published, the principles are well-established from studies of related nitrophenyl-galactosides and other glycosides.

The key aspects of its conformational flexibility include:

Pyranose Ring Pucker: The six-membered galactose ring typically adopts a stable chair conformation (⁴C₁), but other forms like boat or skew-boat can exist and may be relevant during the binding process.

Aglycone Orientation: The rotation of the nitrophenyl group itself can influence its interactions within a binding pocket.

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to calculate the potential energy associated with these different conformations. MD simulations, in particular, can model the dynamic behavior of the molecule over time, both in solution and when bound to a protein, revealing the most probable conformations and the transitions between them. Structural analysis of the CTB-MNPG complex shows that the geometry of the glycosyl linkage is a defining characteristic of its binding mode. ebi.ac.ukresearchgate.net

Contribution to Understanding Glycan-Protein Interface Design

This compound and its isomers are invaluable probes for understanding the intricacies of the glycan-protein interface. nih.govresearchgate.net Their utility stems from several key properties.

First, the nitrophenyl group serves as a chromogenic reporter. Enzymes like α-galactosidase can cleave the glycosidic bond, releasing nitrophenol. The amount of released product can be easily quantified using spectrophotometry, making these compounds excellent substrates for enzyme assays. sigmaaldrich.com

Second, by comparing the binding affinities and inhibitory potencies of different isomers (e.g., meta- vs. para-nitrophenyl-galactoside), researchers can map the steric and electronic requirements of a protein's binding site with high precision. For example, the successful binding of the meta isomer to the cholera toxin B subunit, which involves the displacement of a key water molecule, provides specific insights that can guide the design of more potent inhibitors. ebi.ac.ukresearchgate.net The single-site binding affinity of MNPG for the toxin is approximately 100-fold higher than that of galactose alone, an improvement that translates directly to multivalent constructs designed as therapeutics. researchgate.netresearchgate.net

This detailed understanding of how a simple synthetic ligand interacts with a protein at an atomic level is fundamental to the field of rational drug design. The knowledge gained from studying the binding of this compound to bacterial toxins and other proteins informs the development of novel anti-infective agents and other therapeutics that target glycan-mediated biological processes. ebi.ac.ukresearchgate.net

Future Research Directions and Translational Potential in Basic Science

Development of Novel Metanitrophenyl-alpha-d-galactoside Derived Glycoprobes

The development of sophisticated glycoprobes is crucial for visualizing and quantifying the activity of glycosidases in complex biological environments. While substrates like p-nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) are effective, there is a continuous need for probes with improved sensitivity, different kinetic profiles, and modulated reactivity. medchemexpress.com Future research into this compound could unlock new avenues in glycoprobe design.

The synthetic route to nitrophenyl glycosides is well-established, typically involving the reaction of a protected galactosyl halide with the corresponding nitrophenol. By applying these principles, a variety of this compound-derived probes can be conceptualized. For instance, the introduction of additional functional groups to the nitrophenyl ring could allow for the attachment of fluorophores, biotin (B1667282), or photo-cross-linking agents. These modifications would transform the simple chromogenic substrate into a multifunctional probe for applications such as fluorescence-based enzyme assays, affinity purification of galactose-binding proteins, and the identification of enzyme active sites.

A key area of investigation will be to determine how the meta-position of the nitro group affects the substrate's reactivity and the spectral properties of the released m-nitrophenol. This could offer advantages over existing ortho- and para-nitrophenyl (B135317) substrates, potentially leading to probes with different pH optima or altered susceptibility to enzymatic cleavage, which could be beneficial for studying galactosidases under specific cellular conditions.

Exploration of Broader Biological System Interactions

The current understanding of nitrophenyl-galactosides is largely confined to their role as substrates for galactosidases. nih.govnih.gov However, the galactose moiety is a key recognition element in a wide array of biological processes, including cell-cell recognition, pathogen binding, and protein trafficking. The future exploration of this compound's interactions beyond enzymatic cleavage holds significant promise.

By immobilizing this compound on a solid support, such as a microarray or magnetic beads, researchers can create a tool for profiling the galectin family of proteins, which are crucial mediators of cellular processes and are implicated in cancer and inflammation. The specific binding kinetics of different galectins to the meta-isomer, compared to its ortho- and para- counterparts, could reveal novel structure-activity relationships and potentially lead to the development of isomer-specific inhibitors.

Furthermore, this compound could be used to probe the carbohydrate-binding sites of bacterial and viral adhesins, which often target terminal galactose residues on host cell surfaces. Understanding how the electronic and steric properties of the meta-nitrophenyl group influence these interactions could aid in the design of new anti-infective agents that block pathogen attachment.

Advancements in High-Throughput Screening Platforms Using this compound Analogs

High-throughput screening (HTS) is an essential tool in drug discovery and for identifying novel enzyme inhibitors. nih.gov Chromogenic and fluorogenic substrates are the linchpins of these assays. While HTS assays for α-galactosidase have been developed, they often rely on p-nitrophenyl or fluorogenic substrates like 4-methylumbelliferyl-α-D-galactopyranoside. sigmaaldrich.com The development of this compound analogs could enhance the repertoire of HTS assays.

The distinct kinetic properties of this compound when hydrolyzed by α-galactosidase could be advantageous in certain HTS applications. For example, a substrate with a higher Michaelis constant (Km) might be more suitable for identifying competitive inhibitors. The table below illustrates the kinetic parameters for the hydrolysis of p-nitrophenyl-α-D-galactoside by human α-galactosidase, providing a benchmark for future comparative studies with the meta-isomer.

Table 1: Kinetic Parameters for p-nitrophenyl-α-D-galactoside with Human α-Galactosidase

| Parameter | Value | Reference |

|---|---|---|

| Km | 8.3 ± 0.5 mM |

Future research should focus on synthesizing a library of this compound analogs with diverse chemical modifications. These analogs could be used to develop novel HTS assays for identifying inhibitors or activators of α-galactosidase, which is of particular interest for developing treatments for Fabry disease, a lysosomal storage disorder caused by a deficiency in this enzyme. nih.gov

The development of a quantitative HTS (qHTS) assay using a this compound analog could allow for the screening of large compound libraries at multiple concentrations, providing detailed dose-response curves and accelerating the identification of lead compounds.

Q & A

Q. What is the structural basis of Metanitrophenyl-α-D-galactoside (MαDG) as a substrate for glycosidase studies?

MαDG is a chromogenic substrate where the α-D-galactoside moiety is linked to a meta-nitrophenyl group. The meta-nitro group enhances spectrophotometric detection sensitivity (λmax ≈ 400 nm upon hydrolysis). Its utility in enzyme assays relies on the α-glycosidic bond’s stereochemical alignment with enzyme active sites, enabling precise kinetic studies (e.g., Km and Vmax determination). Experimental validation requires coupling enzyme reactions with UV-Vis spectroscopy and verifying substrate purity via HPLC .

Q. How should MαDG be synthesized and characterized for glycobiology research?

Synthesis involves Koenigs-Knorr glycosylation, where α-D-galactosyl bromide reacts with meta-nitrophenol under alkaline conditions. Post-synthesis, purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Structural confirmation employs NMR (e.g., anomeric proton resonance at δ 5.2–5.4 ppm in ¹H NMR) and high-resolution mass spectrometry. Researchers must ensure <5% β-anomer contamination to avoid kinetic interference .

Q. What controls are essential in MαDG-based enzyme inhibition assays?

Include (i) a no-enzyme control to rule out non-enzymatic hydrolysis, (ii) a no-substrate control to assess background absorbance, and (iii) a competitive inhibitor (e.g., 1-deoxygalactonojirimycin) to validate assay specificity. Use triplicate technical replicates and normalize activity to protein concentration (Bradford assay). Data contradictions often arise from improper buffer conditions (e.g., pH affecting enzyme stability) or substrate aggregation .

Advanced Research Questions

Q. How can MαDG be applied in studying α-galactosidase substrate promiscuity?

MαDG serves as a benchmark substrate to probe active-site flexibility. Combine kinetic assays (e.g., stopped-flow fluorimetry) with site-directed mutagenesis of key residues (e.g., Asp-142 in Aspergillus niger α-galactosidase). Compare hydrolysis rates with wild-type enzymes and analyze structural dynamics via molecular docking (AutoDock Vina) or X-ray crystallography. Contradictions in mutant activity may arise from compensatory hydrogen bonding or water-mediated interactions .

Q. What methodological challenges arise in quantifying MαDG hydrolysis products in complex biological matrices?

Background interference (e.g., from cellular metabolites) necessitates sample pre-treatment: ultrafiltration (10 kDa cutoff) to remove proteins and solid-phase extraction (C18 cartridges) to isolate meta-nitrophenol. Quantify using HPLC-MS (MRM mode, m/z 154→108 for meta-nitrophenol) with deuterated internal standards. Method validation requires assessing recovery rates (>85%) and matrix effects (<15% signal suppression) per ICH guidelines .

Q. How do researchers resolve contradictory data in cross-species α-galactosidase specificity studies using MαDG?

Discrepancies may stem from enzyme isoforms (e.g., mammalian lysosomal vs. bacterial α-galactosidases) or assay pH (optimal activity varies from pH 4.5 to 6.5). Conduct phylogenetic analysis of enzyme sequences (Clustal Omega) and optimize buffer conditions per species. Validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) to measure binding affinity independently .

Q. What advanced statistical approaches are recommended for MαDG-based high-throughput screening (HTS)?

Use Z’-factor analysis (Z’ > 0.5 indicates robust assays) and machine learning (e.g., random forest regression) to identify outliers in HTS datasets. Normalize data using plate median controls and apply false discovery rate (FDR) correction (Benjamini-Hochberg method) for multi-parametric comparisons. Contradictions often arise from edge effects in microplates or temperature gradients during incubation .

Methodological Best Practices

- Experimental Design : Include dose-response curves for inhibitor studies (IC50 determination) and temperature-dependence assays (Arrhenius plots) to elucidate enzyme mechanisms.

- Data Validation : Cross-check kinetic parameters with literature values (e.g., E. coli α-galactosidase Km ≈ 0.2 mM for MαDG) and use Michaelis-Menten nonlinear regression for accuracy.

- Troubleshooting : If hydrolysis rates plateau unexpectedly, test for substrate depletion (HPLC monitoring) or enzyme inactivation (SDS-PAGE analysis).

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.